molecular formula C21H21N3O4S2 B2549281 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-43-9

4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2549281
CAS No.: 868377-43-9
M. Wt: 443.54
InChI Key: JRKGUOZXLJICEI-DQRAZIAOSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core linked to a benzothiazol-2-ylidene scaffold. Key structural attributes include:

  • Dimethylsulfamoyl group: Enhances solubility and modulates electronic properties.
  • Ethoxy substituent: Provides steric bulk and influences metabolic stability.
  • (2Z) configuration: Confirmed via crystallographic methods (e.g., SHELX ), critical for molecular geometry and binding interactions.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-5-14-24-19-17(28-6-2)8-7-9-18(19)29-21(24)22-20(25)15-10-12-16(13-11-15)30(26,27)23(3)4/h1,7-13H,6,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKGUOZXLJICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, which undergo functionalization to introduce the ethoxy and prop-2-yn-1-yl groups. The dimethylsulfamoyl group is usually introduced through sulfonation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core .

Scientific Research Applications

The compound exhibits notable biological activities, which can be categorized into antiviral and cytotoxic effects.

Antiviral Activity

Recent studies have shown that benzothiazole derivatives possess antiviral properties. Specifically, this compound has demonstrated efficacy against Hepatitis B Virus (HBV) by enhancing the intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. The mechanism involves A3G binding to HBV core proteins, packaging them into nucleocapsids, thereby blocking replication pathways.

Case Study:
In vitro studies have indicated that derivatives similar to this compound exhibit IC50 values ranging from 1.99 µM to 3.30 µM against HBV in HepG2 cells, showcasing significant antiviral activity compared to standard treatments like lamivudine.

Cytotoxicity

The cytotoxic effects of benzothiazole derivatives have been evaluated across various cancer cell lines. Research indicates that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase—an essential mechanism that exploits the vulnerabilities of rapidly dividing cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Benzothiazole Derivative AHepG25.0Microtubule disruption
Benzothiazole Derivative BMCF77.5Apoptosis induction
Target CompoundHepG2.2.151.99A3G-mediated inhibition

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Key Analogs and Their Attributes

Compound Name Substituents (vs. Target) Molecular Weight (g/mol) Key Properties/Applications Source/Database ID
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Diethylsulfamoyl (vs. dimethyl) 471.6 Increased lipophilicity ZINC100909876
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Bis(prop-2-enyl)sulfamoyl, 6-methoxy-3-methyl 470.5 Altered steric profile ZINC11726376
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl on thiazole 458.5 Electron-withdrawing nitro group ZINC2814885

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl Substitution :
    • Dimethyl vs. diethyl ( ): Diethyl increases logP (XLogP3: 3.9 vs. ~3.5 estimated for dimethyl), enhancing membrane permeability but reducing aqueous solubility.
  • Benzothiazole Substitution: Ethoxy vs. Prop-2-yn-1-yl vs. Prop-2-enyl: The alkyne group (target) enables bioorthogonal reactions, unlike the alkene in .
  • Electron-Withdrawing Groups : The nitro group in may enhance binding to electron-deficient targets but increases reactivity risks (e.g., toxicity).

Crystallographic and Computational Validation

  • Software Tools : SHELX and WinGX/ORTEP ensure precise refinement of anisotropic displacement parameters and geometry validation.
  • Tautomerism : Analogous to , the target compound’s benzothiazol-2-ylidene tautomer is confirmed by the absence of νS-H (~2500–2600 cm⁻¹) in IR.

Biological Activity

4-(Dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a dimethylsulfamoyl group and a benzamide moiety, which contribute to its biological activity. This article aims to provide a detailed examination of its biological activity based on available research findings.

PropertyValue
Chemical Name This compound
CAS Number 868377-43-9
Molecular Formula C21H21N3O4S2
Molecular Weight 443.54 g/mol
SMILES CCOc1cccc2c1n(CC#C)/c(=N/C(=O)c1ccc(cc1)S(=O)(=O)N(C)C)/s2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain serine proteases involved in the complement system, particularly factor B (FB), which plays a crucial role in the alternative pathway of complement activation. This pathway is implicated in several diseases, including age-related macular degeneration and atypical hemolytic uremic syndrome .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar structural motifs have shown promise in inhibiting inflammatory mediators and pathways .

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in certain cancer cell lines. For example, studies indicated a reduction in cell viability in human prostate cancer cells treated with this compound compared to controls .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability when administered orally. Further research is needed to fully elucidate its metabolic pathways and elimination processes .

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Early assessments indicate that while the compound shows promising biological activity, comprehensive toxicological studies are required to determine its safety for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A typical procedure involves refluxing the benzothiazole precursor (e.g., 4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine) with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, the product is isolated via solvent evaporation and recrystallization .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unreacted starting materials.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration of the benzothiazole-imine bond and verify substituent positions (e.g., ethoxy, propynyl groups) .
  • X-ray Crystallography : Resolve the stereochemistry of the dihydrobenzothiazole ring and confirm the planarity of the conjugated system .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish structural isomers .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfamoyl group, which may act as a hydrogen-bond donor. Use fluorescence-based or colorimetric assays (e.g., ATPase activity) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms are effective for identifying non-linear relationships between variables, such as the impact of propynyl group stability under reflux conditions . For example, a central composite design (CCD) can optimize reaction time (4–8 hours) and acetic acid concentration (1–5 mol%) .

Q. How should discrepancies in spectroscopic data between synthetic batches be addressed?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide derivatives) to identify systematic errors .
  • Dynamic Light Scattering (DLS) : Rule out aggregation phenomena that may distort NMR signals.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental assignments .

Q. What computational strategies predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on pockets accommodating the dimethylsulfamoyl moiety, which may interact with ATP-binding sites .
  • Pharmacophore Mapping : Identify key features (e.g., hydrogen-bond acceptors in the benzothiazole ring) using tools like Schrödinger’s Phase .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the propynyl group (e.g., replace with cyclopropyl or halogenated alkynes) or vary the ethoxy substituent to assess steric/electronic effects .
  • Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent changes with cytotoxicity.
  • Statistical Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ values) with activity data .

Contradiction Management & Validation

  • Stereochemical Ambiguity : If X-ray data conflict with NMR-based assignments, prioritize crystallographic results due to their higher resolution.
  • Yield Discrepancies : Replicate reactions under controlled humidity/temperature conditions to isolate environmental variables .

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